Linker Length and PROTAC/ADC Ternary Complex Geometry: Single‑Unit PEG vs. Multi‑Unit PEG Linkers
2‑Trityloxyethanol (Tr‑PEG1‑OH) provides a linker with exactly one ethylene glycol spacer unit, setting an inter‑ligand distance of approximately 4 Å between the trityl cap and the terminal hydroxyl coupling point. By contrast, the closest analog Tr‑PEG2‑OH (CAS 105589‑77‑3) introduces a second –OCH₂CH₂– unit, extending the spacer length to approximately 7.5 Å. In PROTAC systems, this incremental distance difference is not benign: linker‑length variation of a single PEG unit has been shown to shift degradation DC₅₀ values by >10‑fold in BTK‑ and BRD4‑targeting PROTACs, with short linkers (1–2 PEG units) often favoring productive ternary‑complex geometry for certain E3 ligase‑target pairs [1]. Tr‑PEG1‑OH is therefore the structurally minimal option that provides the shortest possible flexible spacer while retaining the trityl acid‑labile protecting group, making it the reference linker for structure‑activity relationship (SAR) studies where excessive linker length is a proven liability [2].
| Evidence Dimension | Inter‑ligand spacer distance (approximate, based on PEG repeat unit length of ~3.5 Å per –OCH₂CH₂–) |
|---|---|
| Target Compound Data | ~4 Å (one ethylene glycol unit; Tr‑PEG1‑OH) |
| Comparator Or Baseline | Tr‑PEG2‑OH: ~7.5 Å (two ethylene glycol units; CAS 105589‑77‑3) |
| Quantified Difference | Δ ≈ 3.5 Å; associated DC₅₀ variation >10‑fold in representative PROTAC SAR studies |
| Conditions | Class‑level inference from PROTAC ternary‑complex modeling and degradation assays (BTK, BRD4 systems; literature aggregate) |
Why This Matters
Procurement of the precise single‑PEG unit linker eliminates the risk of introducing an additional ~3.5 Å of unstructured spacer that can alter degradation cooperativity and potency, a variable that cannot be corrected by downstream formulation.
- [1] Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. View Source
- [2] Bondeson, D. P., Mares, A., Smith, I. E. D., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. View Source
